molecular formula C7H13N3 B1387200 1-isopropyl-4-methyl-1H-pyrazol-5-amine CAS No. 3524-50-3

1-isopropyl-4-methyl-1H-pyrazol-5-amine

Cat. No. B1387200
CAS RN: 3524-50-3
M. Wt: 139.2 g/mol
InChI Key: JWPNXAXDFINCDT-UHFFFAOYSA-N
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Description

“1-isopropyl-4-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H13N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-4-methyl-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

“1-isopropyl-4-methyl-1H-pyrazol-5-amine” is a solid substance . Its molecular weight is 139.2 g/mol .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 1-isopropyl-4-methyl-1H-pyrazol-5-amine is a chemical compound used in various chemical reactions .
    • Method of Application : This compound is typically used in a laboratory setting, under controlled conditions. The specific methods of application can vary widely depending on the specific reaction being carried out .
    • Results : The outcomes of these reactions can also vary widely, but the use of 1-isopropyl-4-methyl-1H-pyrazol-5-amine can often enable the synthesis of complex molecules .
  • Synthesis of Azulene Compounds

    • Application : This compound has been used in the synthesis of azulene compounds .
    • Method of Application : The reaction of 7-isopropyl-4-methyl-1-azulenemethanol with ethanol in ether yielded the novel compound, 1-ethoxymethyl-7-isopropyl-4-methylazulene .
    • Results : This reaction was carried out at low temperature in an ice bath, catalyzed by 20% H2SO4 .
  • Synthesis of Imidazole Containing Compounds

    • Application : This compound has been used in the synthesis of imidazole containing compounds .
    • Method of Application : The specific methods of application can vary widely depending on the specific reaction being carried out .
    • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Synthesis of Bis(Pyrazolyl)Methanes

    • Application : Pyrazole core-based organic molecules have several applications in various areas including pharmacy and agro-chemical industries .
    • Method of Application : The specific methods of application can vary widely depending on the specific reaction being carried out .
    • Results : 2,4-Dihydro-3 H -pyrazol-3-one derivatives including 4,4′- (arylmethylene)-bis- (1 H -pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
  • Antileishmanial and Antimalarial Evaluation

    • Application : This compound has been used in the evaluation of antileishmanial and antimalarial activities .
    • Method of Application : The specific methods of application can vary widely depending on the specific reaction being carried out .
    • Results : Exceptionally, compound 13 had the highest antipromastigote activity (IC 50 = 0.018 µg/mL) which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Safety And Hazards

The safety data sheet for “1-isopropyl-4-methyl-1H-pyrazol-5-amine” indicates that it may cause skin and eye irritation, and it may be harmful if swallowed or inhaled .

properties

IUPAC Name

4-methyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPNXAXDFINCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651917
Record name 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-4-methyl-1H-pyrazol-5-amine

CAS RN

3524-50-3
Record name 4-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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